2-(2-aminophenyl)-N,N-dimethylacetamide

描述

Structural Classification and Functional Group Analysis

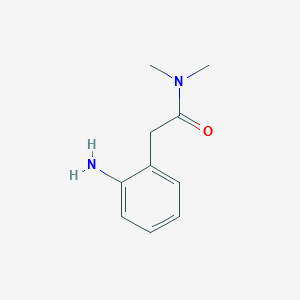

The structure of 2-(2-aminophenyl)-N,N-dimethylacetamide is characterized by a benzene (B151609) ring substituted with both an amino group (-NH2) and a dimethylacetamide group (-CH2CON(CH3)2) at adjacent positions. This ortho-substitution pattern is crucial to its reactivity.

The primary functional groups are:

A primary aromatic amine: The -NH2 group attached to the phenyl ring is a nucleophilic center and can participate in a variety of reactions, including diazotization, acylation, and condensation reactions.

A tertiary amide: The -N,N-dimethylacetamide moiety possesses a carbonyl group and two methyl groups attached to the nitrogen atom. This group can act as a directing group in electrophilic aromatic substitution and can be involved in cyclization reactions.

This combination of a nucleophilic amine and a sterically accessible amide group on the same aromatic scaffold underpins its role as a bifunctional building block.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H14N2O | |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 86162-60-9 | hit2lead.com |

| SMILES | CN(C)C(=O)CC1=CC=CC=C1N | |

| InChI Key | BHPJSFPAIYHSEA-UHFFFAOYSA-N |

Academic Significance as a Bifunctional Organic Building Block

The academic significance of this compound lies in its capacity to serve as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature allows for intramolecular reactions, leading to the efficient construction of complex ring systems.

One of the most prominent applications of this compound is in the synthesis of quinazolines and their derivatives. nih.govopenmedicinalchemistryjournal.comnih.gov Quinazolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. researchgate.net The amino group of this compound can react with a suitable electrophile, while the adjacent dimethylacetamide group can participate in a subsequent cyclization step to form the quinazoline (B50416) ring. This approach offers a streamlined route to these important scaffolds.

Furthermore, the reactivity of the N,N-dimethylacetamide moiety itself has been a subject of study. While often considered a stable functional group, under specific conditions, it can be activated to participate in cyclization and other transformations. nih.gov

Overview of Potential Research Trajectories

The unique properties of this compound open up several promising avenues for future research:

Medicinal Chemistry: Given its utility in synthesizing quinazoline cores, a key area of future research will be the development of novel drug candidates. nih.gov By reacting this compound with a diverse range of reaction partners, libraries of new quinazoline derivatives can be generated and screened for various biological activities, including anticancer and anti-inflammatory properties. organic-chemistry.org The broader class of N-phenylacetamide derivatives has also shown potential as antimicrobial agents. researchgate.net

Heterocyclic Synthesis: Beyond quinazolines, the bifunctional nature of this building block can be exploited to synthesize other fused heterocyclic systems. Research into novel reaction conditions and catalysts could unlock new cyclization pathways, leading to the discovery of previously inaccessible molecular architectures. researchgate.netresearchgate.net

Materials Science: The aromatic nature of the compound, coupled with its potential for derivatization, suggests possible applications in materials science. Incorporation of this unit into larger polymeric structures could lead to materials with interesting electronic or photophysical properties.

Structure

3D Structure

属性

IUPAC Name |

2-(2-aminophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJSFPAIYHSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512275 | |

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86162-60-9 | |

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Aminophenyl N,n Dimethylacetamide and Its Structural Analogs

Direct Synthetic Routes to the Amide Moiety

The formation of the N,N-dimethylamide group is a critical step in the synthesis of the target compound. This can be achieved through direct coupling of a suitable carboxylic acid precursor with dimethylamine (B145610) or its equivalent.

A common and direct method for the synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide is the amidation of 2-(2-aminophenyl)acetic acid with dimethylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Coupling agents are frequently used to form a highly reactive intermediate, which is then readily converted to the corresponding amide.

Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), at room temperature. The general reaction scheme is presented below:

Reaction Scheme: 2-(2-aminophenyl)acetic acid + Dimethylamine --(EDC, HOBt)--> this compound

The use of EDC and HOBt provides a reliable method for the synthesis of a variety of amide derivatives from electron-deficient amines and functionalized carboxylic acids. nih.gov The role of HOBt is to form a reactive ester that is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone. 4-Dimethylaminopyridine (DMAP) can also be employed, sometimes in catalytic amounts, to act as an acyl transfer agent, further enhancing the reaction rate. nih.gov

Table 1: Representative Amidation of Phenylacetic Acid Derivatives using Coupling Agents

| Carboxylic Acid | Amine | Coupling System | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | EDC/HOBt/DMAP | CH3CN | 72 |

| Thiazole carboxylic acid | Aniline (B41778) derivative | EDC/HOBt/DMAP | CH3CN | 80 |

| Naproxen | Aniline derivative | EDC/HOBt/DMAP | CH3CN | 78 |

Data is illustrative of typical yields for amidation reactions of related compounds. nih.govsci-hub.st

In recent years, catalytic methods for direct amidation have gained significant attention as they offer more atom-economical and environmentally friendly alternatives to traditional coupling reagents. These methods often involve the use of transition metal or main group catalysts that can activate the carboxylic acid or the amine, or facilitate the dehydration process.

One such approach involves the use of nickel(II) chloride (NiCl2) as a catalyst for the direct amidation of phenylacetic acid derivatives with amines. doaj.org This method has been shown to be effective for a range of substrates, providing moderate to excellent yields in a solvent like toluene (B28343) at elevated temperatures. The catalytic cycle is believed to involve the coordination of the carboxylic acid to the nickel center, followed by nucleophilic attack of the amine.

Reaction Scheme: 2-(2-aminophenyl)acetic acid + Dimethylamine --(NiCl2 catalyst)--> this compound

Other catalytic systems, including those based on titanium, have also been explored for the direct amidation of non-activated carboxylic acids. For instance, titanocene (B72419) dichloride (TiCp2Cl2) has been reported to catalyze the amidation of arylacetic acid derivatives, affording the corresponding amides in good to excellent yields. researchgate.net

Table 2: Nickel-Catalyzed Direct Amidation of Phenylacetic Acid Derivatives

| Phenylacetic Acid Derivative | Amine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | NiCl2 | Toluene | 95 |

| 4-Methoxyphenylacetic acid | Benzylamine | NiCl2 | Toluene | 92 |

| 4-Chlorophenylacetic acid | Benzylamine | NiCl2 | Toluene | 85 |

This data is based on the direct amidation of various phenylacetic acid derivatives with benzylamine, catalyzed by NiCl2. doaj.orgfigshare.com

Strategies for Constructing the 2-Aminophenyl Core

A widely used and reliable method for the synthesis of 2-aminophenyl derivatives is the reduction of a corresponding 2-nitrophenyl precursor. This two-step approach involves the synthesis of 2-(2-nitrophenyl)-N,N-dimethylacetamide, followed by the reduction of the nitro group to an amine.

The synthesis of the 2-nitrophenyl intermediate can be achieved by the amidation of 2-(2-nitrophenyl)acetic acid with dimethylamine, using the methods described in section 2.1.1. 2-(2-Nitrophenyl)acetic acid is a commercially available starting material. wikipedia.org

The subsequent reduction of the nitro group can be carried out using various reducing agents. A classical and effective method is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. scholaris.ca This method is often preferred due to its low cost and compatibility with a wide range of functional groups. The reaction is typically performed in a protic solvent like ethanol (B145695) or water.

Reaction Scheme: 2-(2-nitrophenyl)-N,N-dimethylacetamide --(Fe, CH3COOH)--> this compound

Other reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, can also be employed for this transformation.

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that can be used to construct the 2-aminophenyl core. wikipedia.org

This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of a precursor to this compound, one could envision the coupling of a 2-halophenylacetamide derivative with an ammonia (B1221849) equivalent, or the coupling of an aryl halide with an acetamide (B32628) derivative. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.com

General Reaction Scheme for Buchwald-Hartwig Amination: Aryl-X + HNR2 --(Pd catalyst, Ligand, Base)--> Aryl-NR2 + HX

This methodology has been extensively developed and allows for the formation of C-N bonds with a wide range of substrates and functional group tolerance, making it a versatile tool in organic synthesis. wikipedia.orglibretexts.orgnumberanalytics.com

Chemo- and Regioselective Synthesis

The synthesis of substituted analogs of this compound often requires precise control over the regioselectivity of the reactions. When dealing with polysubstituted aromatic rings, the directing effects of the existing substituents play a crucial role in determining the position of newly introduced functional groups.

For instance, in the synthesis of the 2-aminophenyl core via electrophilic aromatic substitution on a phenylacetamide derivative, the directing effect of the acetamide group needs to be considered. The acetamide group is an ortho-, para-director, which would favor substitution at the positions ortho and para to it. Therefore, to achieve substitution at the desired ortho position, a pre-existing directing group or a specific synthetic strategy might be necessary.

Recent advances in C-H activation and functionalization offer powerful tools for the regioselective synthesis of substituted arenes. For example, the use of directing groups can enable the selective functionalization of the ortho-C-H bonds of N-aryl amides. rsc.org While not directly applied to this compound in the reviewed literature, these methods represent a promising avenue for the chemo- and regioselective synthesis of its analogs.

Furthermore, in the case of constructing the 2-aminophenyl core via a Buchwald-Hartwig amination, the regioselectivity is inherently controlled by the position of the halide or triflate on the aromatic ring. This allows for the precise installation of the amino group at the desired position.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency.

The replacement of volatile organic solvents with water or the complete elimination of solvents are key objectives in green synthesis. For the synthesis of acetamide derivatives, solvent-free approaches, often facilitated by microwave irradiation, have been explored for the acylation of anilines. buecher.de These methods can lead to quantitative yields in short reaction times, significantly reducing the environmental impact by avoiding the use of hazardous solvents. buecher.deresearchgate.net While specific data for the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the general principles have been successfully applied to analogous systems.

Direct amidation reactions in high-temperature water have also been investigated as a green alternative. Studies have shown that the direct condensation of amines and carboxylic acids can be achieved under hydrothermal conditions (e.g., 250 °C, 40 bar) without the need for catalysts, with water being the only byproduct. sci-hub.se This approach offers a potentially clean route for the synthesis of amides, although the high temperatures and pressures required may not be suitable for all substrates.

Table 1: Comparison of Solvent-Free and Aqueous Amidation Conditions for Phenylacetamide Analogs

| Method | Reactants | Conditions | Yield | Reference |

| Microwave-assisted | Aniline, Acetic Acid | Catalyst-free, 160 MHz, 40-50 min | Quantitative | buecher.deresearchgate.net |

| Hydrothermal | Various Amines & Carboxylic Acids | 250 °C, 40 bar, 2 h | 8.0 - 90.6% | sci-hub.se |

Note: The data in this table is for analogous reactions and not specifically for this compound due to a lack of specific literature.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. buecher.descranton.edu An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. Direct amidation of a carboxylic acid with an amine, which produces only water as a byproduct, is an example of a highly atom-economical reaction. catalyticamidation.info

In contrast, many traditional amidation methods that use coupling agents or activating agents have poor atom economy due to the generation of stoichiometric amounts of waste byproducts. catalyticamidation.info

The Reaction Mass Efficiency (RME) is another green chemistry metric that provides a more comprehensive assessment by considering the masses of all materials used, including reactants, solvents, and reagents, relative to the mass of the product. researchgate.net

Table 2: Theoretical Green Chemistry Metrics for the Direct Amidation Synthesis of this compound

| Metric | Formula | Value |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | 90.8% |

| Ideal E-Factor | (Total Waste / Mass of Product) | 0.10 |

Calculations based on the direct reaction of 2-aminophenylacetic acid (MW: 151.16 g/mol ) and dimethylamine (MW: 45.08 g/mol ) to form this compound (MW: 178.23 g/mol ) and water (MW: 18.02 g/mol ).

These theoretical values highlight the inherent efficiency of the direct amidation pathway. However, the practical RME and E-factor will be influenced by the actual yield, solvent usage, and purification methods employed.

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability by extending the operation time or "numbering-up" the reactors. nih.gov

The application of flow chemistry to amide bond formation has been an area of active research. Continuous flow systems have been developed for the direct amidation of carboxylic acids and amines using heterogeneous catalysts. researchgate.net For instance, composite magnetic catalysts have been used in a continuous flow reactor under inductive heating, which increased the amide yield by 25% compared to conventional heating. researchgate.net Such systems allow for the easy separation and recycling of the catalyst, further enhancing the green credentials of the process.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-(2-aminophenyl)-N,N-dimethylacetamide in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecule's atom-to-atom connectivity can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, the spectrum is predicted to show signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the amine protons, and the N,N-dimethyl protons.

The aromatic region (typically 6.5-8.0 ppm) would display a complex pattern for the four protons on the ortho-substituted benzene (B151609) ring. Due to the electron-donating effect of the amino group (-NH₂) and the electron-withdrawing nature of the acetamide (B32628) side chain, these protons would appear as distinct multiplets. The protons on the aminophenyl ring are expected to exhibit characteristic ortho, meta, and para couplings.

The methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet around 3.5-4.0 ppm. The two N-methyl groups (-N(CH₃)₂) are expected to appear as two distinct singlets due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. These would likely be found in the 2.8-3.2 ppm range. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but could be expected in the 3.5-5.0 ppm range.

Predicted ¹H NMR Data (Predicted for CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (4H) | 6.6 - 7.2 | Multiplet |

| Methylene CH₂ (2H) | ~3.6 | Singlet |

| Amine NH₂ (2H) | ~4.0 (broad) | Singlet |

| N-Methyl CH₃ (3H) | ~3.0 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is predicted to show 8 distinct signals, corresponding to the 10 carbon atoms in the structure (with the two N-methyl carbons and two pairs of aromatic carbons being equivalent).

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the 170-175 ppm region. The aromatic carbons would generate six signals in the 115-150 ppm range. The carbon atom bonded to the amino group (C-NH₂) would be significantly shielded compared to the others. The methylene carbon (-CH₂-) would be expected around 35-45 ppm. The two N-methyl carbons would appear as distinct signals in the upfield region, typically around 35-38 ppm.

Predicted ¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~171 |

| Aromatic C-N | ~146 |

| Aromatic C-C | ~124 |

| Aromatic CH | ~130 |

| Aromatic CH | ~118 |

| Aromatic CH | ~128 |

| Aromatic CH | ~116 |

| Methylene CH₂ | ~40 |

| N-Methyl CH₃ | ~37 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for establishing the connectivity of the protons on the aromatic ring. Cross-peaks would appear between adjacent aromatic protons, allowing for the complete assignment of this spin system. No other cross-peaks are expected, as the methylene and N-methyl groups are singlets and not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would definitively link each proton signal to the carbon atom it is attached to. For example, the aromatic proton signals between 6.6-7.2 ppm would show correlations to the aromatic carbon signals between 116-130 ppm. The methylene proton singlet at ~3.6 ppm would correlate with the methylene carbon at ~40 ppm, and the N-methyl proton singlets would correlate with their respective carbon signals around 35-37 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key expected correlations would include:

The methylene protons (~3.6 ppm) showing a correlation to the amide carbonyl carbon (~171 ppm), confirming their position adjacent to the carbonyl group.

The methylene protons also correlating to the quaternary aromatic carbon (C-C) and adjacent aromatic CH carbons, linking the side chain to the phenyl ring.

The N-methyl protons (~2.9-3.0 ppm) showing strong correlations to the amide carbonyl carbon (~171 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₄N₂O.

Predicted HRMS Data

| Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₁₀H₁₄N₂O | [M+H]⁺ | 179.1179 |

The experimentally measured mass would be expected to match these calculated values to within a few parts per million (ppm), confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. Key predicted fragmentation pathways for the protonated molecule [M+H]⁺ (m/z 179.1) include:

Loss of dimethylamine (B145610): A characteristic fragmentation for amides is the cleavage of the amide bond. This would result in the loss of dimethylamine ( (CH₃)₂NH, 45.06 Da) to produce a prominent acylium ion fragment at m/z 134.05.

Alpha-cleavage: Cleavage of the C-C bond between the methylene group and the aromatic ring is another likely pathway. This would lead to the formation of a stabilized aminobenzyl radical and a fragment ion at m/z 72.08, corresponding to [CH₂=C(OH)N(CH₃)₂]⁺.

Formation of the aminotropylium ion: A common fragmentation for benzyl-type structures involves rearrangement and loss of neutral molecules to form a tropylium (B1234903) or related ion. The initial fragment at m/z 134.05 could lose carbon monoxide (CO, 28.00 Da) to yield a fragment corresponding to the aminotropylium ion at m/z 106.07.

Predicted Major MS/MS Fragments

| m/z (Predicted) | Possible Identity |

|---|---|

| 134.05 | [M+H - (CH₃)₂NH]⁺ |

| 106.07 | [M+H - (CH₃)₂NH - CO]⁺ |

Analyzing these characteristic fragments allows for the confirmation of the N,N-dimethylacetamide side chain and its connection to the 2-aminophenyl moiety.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of a compound. These methods measure the vibrational frequencies of bonds within a molecule, which are unique and can be used to identify functional groups and gain insight into the molecular conformation.

For this compound, the key functional groups of interest are the tertiary amide and the primary aromatic amine. The amide I band, primarily associated with the C=O stretching vibration, would be expected to appear as a strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. Its precise position would be sensitive to the local electronic and hydrogen bonding environment.

The primary amine group (-NH₂) would exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region of the IR spectrum, corresponding to symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration would be expected around 1590-1650 cm⁻¹.

A hypothetical data table for the characteristic vibrational frequencies is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Amine | 3400 - 3500 |

| Symmetric N-H Stretch | Primary Amine | 3300 - 3400 |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1680 |

| N-H Bend | Primary Amine | 1590 - 1650 |

This table represents expected ranges for the specified functional groups and is not based on experimental data for this compound.

The vibrational spectra could also provide valuable information about the molecule's conformation. The relative orientation of the aminophenyl and N,N-dimethylacetamide moieties could influence the vibrational frequencies of various bonds. For instance, intramolecular hydrogen bonding between the amine N-H and the amide carbonyl oxygen, if present, would likely cause a red-shift (lowering of frequency) of both the N-H and C=O stretching vibrations. Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would be crucial for a detailed conformational analysis.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful crystallographic analysis of this compound would provide precise data on its molecular structure and how the molecules pack together in a crystal lattice.

This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would allow for the unambiguous determination of the geometry around the amide and amine functional groups, as well as the conformation of the entire molecule. For example, the planarity of the amide group and the geometry of the aromatic ring could be accurately assessed.

A hypothetical table of selected bond parameters is provided below.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.33 Å |

| Bond Length | C-N (amine) | ~1.40 Å |

| Bond Angle | O=C-N | ~122° |

| Torsion Angle | C-C-N-H | Variable (describes conformation) |

This table presents typical values for the types of bonds listed and is not based on experimental data for this compound.

The crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. The primary amine group is a hydrogen bond donor, while the amide carbonyl oxygen is a hydrogen bond acceptor. It would be anticipated that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains, dimers, or more complex three-dimensional networks. The arrangement of the aromatic rings could also lead to π-π stacking interactions. Understanding these packing motifs is essential for comprehending the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of molecules.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are based on first principles of quantum mechanics without using experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more accurate description of the electronic structure, serving as a benchmark for DFT results.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations would be used to study the time-dependent behavior of 2-(2-aminophenyl)-N,N-dimethylacetamide. By simulating the movements of atoms over time, MD can reveal information about conformational changes, flexibility, and interactions with solvent molecules, providing a dynamic picture of the molecule's behavior in a realistic environment.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

QTAIM analysis would be applied to the calculated electron density to characterize the chemical bonds within the molecule. This method can determine the nature of atomic interactions, classifying them as covalent, ionic, or hydrogen bonds based on the topological properties of the electron density at specific points, known as bond critical points.

In Silico Modeling for Ligand-Receptor Interactions and Conformational Space

Computational, or in silico, modeling serves as a powerful tool in modern drug discovery and chemical research, allowing for the prediction of molecular interactions and properties before expensive and time-consuming laboratory work is undertaken. For the compound this compound, theoretical investigations into its behavior, particularly its potential interactions with biological receptors and its preferred three-dimensional shapes (conformations), are crucial for understanding its potential applications.

Detailed computational studies specifically focused on this compound are not extensively available in peer-reviewed literature. However, the methodologies for such investigations are well-established. These studies typically involve two primary areas: molecular docking to predict ligand-receptor binding and conformational analysis to understand the molecule's flexibility and energy landscape.

Ligand-Receptor Interactions:

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target receptor, as well as the strength of that binding. This process involves creating a 3D model of the ligand (this compound) and a target protein. The software then samples a vast number of possible binding poses, scoring each based on a force field that estimates the binding energy.

While specific docking studies for this compound are not published, a hypothetical analysis would involve selecting a relevant biological target. Given the structural motifs present in the molecule (an aniline (B41778) ring and an acetamide (B32628) group), potential targets could include enzymes or receptors where such functionalities are known to interact. For instance, related N,N-dimethylacetamide structures have been investigated for their role as bromodomain ligands. A theoretical docking study could explore the binding of this compound to the binding pocket of a bromodomain-containing protein.

The results of such a simulation would typically be presented in a data table, outlining key parameters:

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Target Receptor

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Binding Affinity | - | kcal/mol | Predicted free energy of binding; more negative values indicate stronger binding. |

| Inhibition Constant (Ki) | - | nM / µM | Calculated from binding affinity, representing the concentration needed to inhibit 50% of the target's activity. |

| Key Interacting Residues | - | - | Amino acid residues in the receptor's binding site forming hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand. |

Conformational Space Analysis:

Computational methods like molecular dynamics (MD) simulations or systematic conformational searches using quantum mechanics (QM) or molecular mechanics (MM) can be used to explore the conformational space. These simulations map the potential energy surface of the molecule as a function of its dihedral angles.

The findings from a conformational analysis could be summarized as follows:

Table 2: Theoretical Conformational Analysis Data for this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | τ1: - , τ2: - | - | The most stable, lowest energy conformation. |

| 2 | - | τ1: - , τ2: - | - | A higher energy local minimum conformation. |

In these hypothetical tables, τ1 could represent the torsion angle of the C-C bond connecting the phenyl ring to the acetamide group, and τ2 could represent the torsion angle of the C-N bond of the amide. The relative energies indicate the stability of each conformation, and the population percentage, derived from Boltzmann statistics, predicts the likelihood of finding the molecule in that particular shape at a given temperature.

Chemical Reactivity and Mechanistic Pathways

Reactions of the Aromatic Amine Moiety

The aniline-like amino group is a key center of reactivity. Its lone pair of electrons makes it both a potent nucleophile and a strong activating group for the aromatic ring.

The primary amino group (-NH2) is strongly nucleophilic and readily participates in reactions with a wide range of electrophiles. Common reactions include alkylation, acylation, and diazotization. However, the most significant reaction pathway for this specific molecule is intramolecular cyclization, driven by the proximity of the N,N-dimethylacetamide side chain.

Studies on analogous N-aryl-2-(2-aminophenyl)alkylamides have shown that the ortho-amino group can attack the amide carbonyl carbon of the side chain, leading to the formation of a five-membered lactam ring (an oxindole (B195798) derivative) and the expulsion of dimethylamine (B145610). This cyclization is a key and often favorable reaction pathway. The mechanism is understood to be a rate-determining, concerted attack by the neutral amino group on the amide, followed by proton transfer. rsc.org This process is subject to general acid catalysis. rsc.org The rate of this intramolecular reaction is significantly influenced by steric factors around the reacting centers. rsc.org

Table 1: Examples of Nucleophilic Reactions of the Aromatic Amine Moiety

| Reaction Type | Reagent/Condition | Product Type | Mechanistic Notes |

| Intramolecular Cyclization | Heat, Acid Catalysis | Oxindole derivative | Nucleophilic attack of the ortho-amino group on the side-chain amide carbonyl, followed by elimination of dimethylamine. rsc.org |

| Oxidative Cyclization | Oxidizing Agent | Indolinone derivative | Involves both nucleophilic attack by the amine and oxidation of the aniline (B41778) moiety. nih.gov |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-acylated derivative | Standard nucleophilic acyl substitution. |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-alkylated derivative(s) | Can lead to mono-, di-, and even tri-alkylation (quaternary ammonium (B1175870) salt). Polyalkylation is common. mnstate.edu |

| Diazotization | NaNO₂, aq. HCl (0-5 °C) | Diazonium salt | The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions. |

The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In 2-(2-aminophenyl)-N,N-dimethylacetamide, the positions available for substitution are C4 (para to -NH₂) and C6 (ortho to -NH₂). The C2 position is already substituted, and the C3 and C5 positions are meta to the activating amino group.

Due to steric hindrance from the adjacent N,N-dimethylacetamide side chain, electrophilic attack at the C6 position may be less favored compared to the C4 position. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to yield the C4-substituted product as the major isomer.

Oxidation: The aromatic amine moiety is susceptible to oxidation. Aniline and its derivatives can be oxidized by various reagents (e.g., potassium permanganate, DDQ) to form a complex mixture of products, including nitroso, nitro, and polymeric compounds. nih.gov In some cases, oxidation can be coupled with cyclization reactions. For instance, oxidative cyclization of similar 4-(2-aminophenyl) structures has been shown to produce 2-(3-oxoindolin-2-ylidene) derivatives via a process involving nucleophilic intramolecular cyclization and oxidation of the aniline group. nih.gov

Reduction: The primary utility of reduction pathways relates to the synthesis of the title compound from its corresponding nitro precursor, 2-(2-nitrophenyl)-N,N-dimethylacetamide. The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. researchgate.net This can be achieved through various methods, including:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). chemicalbook.com

Reactivity of the N,N-Dimethylacetamide Group

The N,N-dimethylacetamide group is a tertiary amide, which is generally a stable and relatively unreactive functional group. Its reactivity is centered on the carbonyl carbon and the adjacent alpha-carbon.

The carbonyl carbon of the amide is electrophilic, but less so than in ketones, aldehydes, or acid chlorides due to resonance delocalization of the nitrogen lone pair. Nevertheless, it can be attacked by strong nucleophiles or under forcing conditions.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid (2-(2-aminophenyl)acetic acid) and dimethylamine. This reaction is typically slow and requires harsh conditions. Acid-catalyzed hydrolysis is a common method for N,N-disubstituted amides. wikipedia.org They are, however, generally resistant to hydrolysis under basic conditions. wikipedia.org

Transamidation: The N,N-dimethylamino group can be displaced by another amine, particularly at high temperatures, in a process known as transamidation. nih.gov

Reduction: The amide can be reduced to an amine (2-(2-aminophenyl)-N,N-dimethylethanamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

As mentioned in section 5.1.1, the most significant reaction at the carbonyl carbon is often the intramolecular attack by the ortho-amino group, leading to cyclization. rsc.org

The protons on the methylene (B1212753) carbon adjacent to the amide carbonyl (the α-carbon) are weakly acidic (pKa ≈ 30 in DMSO). They can be removed by a very strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a carbanion known as an amide enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the alpha-position.

Table 2: Potential Alpha-Carbon Functionalization Reactions

| Reaction Type | Base | Electrophile | Product |

| Alkylation | LDA | Alkyl Halide (R-X) | 2-(2-aminophenyl)-2-alkyl-N,N-dimethylacetamide |

| Aldol (B89426) Addition | LDA | Aldehyde/Ketone | 2-(2-aminophenyl)-2-(1-hydroxyalkyl)-N,N-dimethylacetamide |

| Acylation | LDA | Acyl Halide/Ester | 2-(2-aminophenyl)-2-acyl-N,N-dimethylacetamide |

This reactivity provides a pathway to introduce a variety of substituents on the side chain, further expanding the synthetic utility of the molecule.

Amide Bond Stability and Hydrolysis Mechanisms

The amide bond in this compound, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions. The stability of this bond is kinetically significant, and its cleavage is subject to intramolecular catalysis by the neighboring primary amino group.

Under neutral or mildly acidic conditions, the hydrolysis of amides is typically slow. However, the presence of the ortho-amino group in this compound can accelerate this process through neighboring group participation. The amino group can act as an intramolecular nucleophile or a general base catalyst.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The ortho-amino group can facilitate this process through intramolecular catalysis. The protonated amino group can act as a proton source, or the neutral amino group can assist in the departure of the dimethylamine leaving group.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The ortho-amino group can participate by stabilizing the transition state or by influencing the proton transfer steps involved in the breakdown of the tetrahedral intermediate. The general mechanism for base-catalyzed amide hydrolysis is outlined in the table below.

| Step | Description |

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the amide group. |

| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed with a negative charge on the oxygen atom. |

| 3. Leaving Group Departure | The carbon-nitrogen bond cleaves, and the dimethylamine anion departs. |

| 4. Proton Transfer | A rapid proton transfer from the newly formed carboxylic acid to the dimethylamine anion yields the carboxylate and dimethylamine. |

The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. For this compound, the intramolecular assistance from the amino group can lead to a significant rate enhancement compared to amides lacking this neighboring group.

Intermolecular and Intramolecular Reaction Mechanisms

The proximate positioning of the amino and the N,N-dimethylacetamido groups on the aromatic ring makes this compound a prime candidate for intramolecular reactions, leading to the formation of various heterocyclic structures.

Cyclization Reactions and Heterocycle Formation

The most prominent reaction of this compound is its intramolecular cyclization, which can be promoted by either acid or base catalysis. This reaction typically leads to the formation of a seven-membered ring, a 1,4-benzodiazepine (B1214927) derivative.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl, increasing its electrophilicity. The nucleophilic primary amino group then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of an iminium ion, which upon tautomerization and loss of a proton, yields the benzodiazepine (B76468) ring system.

Alternatively, under thermal or base-catalyzed conditions, an intramolecular condensation can occur. The amino group attacks the amide carbonyl, leading to the elimination of dimethylamine and the formation of a seven-membered lactam. This cyclization is a key step in the synthesis of various biologically active benzodiazepine derivatives.

The general scheme for the acid-catalyzed cyclization is presented below:

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the amide is protonated by an acid catalyst. |

| 2. Intramolecular Nucleophilic Attack | The ortho-amino group attacks the activated carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Dehydration and Iminium Ion Formation | Elimination of a water molecule leads to the formation of a cyclic iminium ion. |

| 5. Deprotonation | Loss of a proton yields the final benzodiazepine product. |

Tandem and Cascade Reactions

The inherent reactivity of this compound also allows for its participation in tandem and cascade reactions, where the initial intramolecular cyclization triggers subsequent intermolecular or intramolecular transformations. These sequential reactions enable the rapid construction of complex polycyclic heterocyclic scaffolds from a relatively simple starting material.

For instance, the in situ formation of the benzodiazepine ring can be followed by a reaction with an external electrophile. The newly formed enamine-like moiety within the benzodiazepine ring can react with various electrophiles, leading to the functionalization of the heterocyclic core.

Furthermore, cascade reactions can be designed where the initial cyclization is part of a more extensive sequence of bond-forming events. For example, a reaction could be initiated that involves both the amino and the active methylene group of the acetamide (B32628) side chain, leading to the formation of fused heterocyclic systems. While specific examples involving this compound in complex cascade reactions are not extensively documented in readily available literature, the structural motifs present in the molecule suggest a high potential for such transformations in the presence of suitable reactants and catalysts. The development of such cascade reactions represents a promising area for the efficient synthesis of novel heterocyclic compounds.

Derivatization and Analog Synthesis Strategies

Synthesis of Structurally Modified Analogs

There is no available literature that describes the use of 2-(2-aminophenyl)-N,N-dimethylacetamide as a scaffold or starting material for the synthesis of structurally related analogs.

Isomeric Forms and Regioisomers

The position of the amino group on the phenyl ring of 2-(aminophenyl)-N,N-dimethylacetamide significantly influences the molecule's electronic properties, basicity, and potential for intermolecular interactions. Consequently, the synthesis and comparative analysis of its regioisomers—ortho (2-amino), meta (3-amino), and para (4-amino)—are fundamental to understanding its chemical and biological behavior.

While a direct comparative study of the synthesis of all three N,N-dimethylated isomers is not extensively detailed in the available literature, synthetic routes to analogous aminoacetanilides provide a foundational understanding. For instance, the synthesis of N-(4-aminophenyl)acetamide, a related para-isomer, is well-established and often involves the reduction of a nitro group to an amino group using various metals and acids. One common method is the catalytic hydrogenation of 2-nitroacetanilide using a palladium on carbon (Pd/C) catalyst. wikipedia.org

The synthesis of the parent isomers of (aminophenyl)-N,N-dimethylacetamide can be approached by reacting the corresponding aminophenylacetic acid with dimethylamine (B145610) in the presence of a coupling agent or by alkylating the appropriate aminophenylacetamide. The starting materials, 2-, 3-, and 4-aminophenylacetic acid, are commercially available.

The structural differences between these isomers are expected to lead to distinct physicochemical properties. For example, the ortho-isomer, this compound, has the potential for intramolecular hydrogen bonding between the amino group and the amide carbonyl oxygen, which could influence its conformation and reactivity compared to the meta and para isomers where such an interaction is not possible.

Below is a table summarizing the key structural information for these regioisomers.

| Compound Name | CAS Number | Molecular Formula | Structure |

| This compound | 86162-60-9 | C10H14N2O | |

| 2-(3-aminophenyl)-N,N-dimethylacetamide | 58730-43-1 | C10H14N2O | |

| 2-(4-aminophenyl)-N,N-dimethylacetamide | 81709-36-6 | C10H14N2O |

Conformationally Restricted Analogs

To investigate the bioactive conformation of this compound, the synthesis of conformationally restricted analogs is a valuable strategy. By locking the molecule into a more rigid structure, it is possible to determine the spatial arrangement of key pharmacophoric groups required for biological activity. This can lead to the design of more potent and selective compounds. Intramolecular cyclization is a common method to achieve conformational rigidity.

For this compound, the proximity of the amino group and the acetamide (B32628) side chain in the ortho position provides a strategic handle for cyclization. Potential strategies could involve the formation of lactams or other heterocyclic systems that incorporate the core structure of the parent molecule.

Oxindole (B195798) Formation: One plausible approach to creating a conformationally restricted analog is through the synthesis of an oxindole ring system. This can be achieved via intramolecular cyclization of a derivative of 2-(2-aminophenyl)acetic acid. For example, an appropriately N-substituted 2-(2-aminophenyl)acetamide (B1595660) could undergo an intramolecular C-N bond formation to yield a 3-substituted oxindole. The synthesis of oxindoles from α-chloroacetanilides via palladium-catalyzed cyclization is a well-established method that highlights the feasibility of such ring-forming reactions. organic-chemistry.org

Dihydroquinolinone Synthesis: Another strategy involves the formation of a dihydroquinolinone ring. This could be achieved by modifying the acetamide side chain of this compound to an α,β-unsaturated amide, followed by an intramolecular cyclization. The synthesis of dihydroquinolin-2(1H)-ones through catalytic annulation of α,β-unsaturated N-arylamides is a known transformation in organic chemistry. mdpi.com This approach would result in a bicyclic structure where the phenyl ring and a newly formed piperidinone ring are fused, thus significantly restricting the conformational freedom of the original molecule.

While specific examples of conformationally restricted analogs of this compound are not extensively documented, the principles of intramolecular cyclization to form rigid heterocyclic systems are well-established and provide a clear path for the design and synthesis of such analogs. These rigid structures would be invaluable tools for probing the conformational requirements of this chemical scaffold for its biological targets.

Coordination Chemistry and Ligand Design

Metal Complexation Studies: Binding Modes and Stoichiometry

No published research is currently available that investigates the metal complexation behavior of 2-(2-aminophenyl)-N,N-dimethylacetamide.

The role of the amine nitrogen in this compound as a donor site in metal complexes has not been experimentally determined.

There is no available data on the coordination of the amide carbonyl oxygen of this compound to metal centers.

The formation of chelate rings involving this compound and the stability of such rings are yet to be investigated.

Design of Polydentate Ligands and Macrocycles Incorporating the Scaffold

There are no reports in the scientific literature on the design or synthesis of polydentate ligands or macrocycles that incorporate the this compound scaffold.

Spectroscopic Characterization of Metal Complexes (UV-Vis, EPR, XAS)

As no metal complexes of this compound have been reported, no spectroscopic data (UV-Vis, EPR, XAS) is available.

Magnetic Properties and Electronic Structures of Metal Complexes

The magnetic properties and electronic structures of metal complexes with this compound have not been studied.

Catalytic Applications of 2 2 Aminophenyl N,n Dimethylacetamide and Its Derivatives

Use as a Ligand in Homogeneous Catalysis

The presence of both a soft nitrogen donor (aniline) and a hard oxygen donor (amide carbonyl) allows 2-(2-aminophenyl)-N,N-dimethylacetamide to act as a versatile N,O-bidentate ligand for a variety of transition metals. This chelation can form stable five-membered rings with metal centers, enhancing the stability and modulating the reactivity of the resulting metal complexes. wikipedia.org

Derivatives of this compound are promising candidates as ligands for a range of transition metal-catalyzed reactions. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the phenyl ring or by modifying the N,N-dimethylacetamide group. This tunability is crucial for optimizing catalytic activity and selectivity in various transformations.

For instance, palladium complexes bearing analogous N,O-bidentate ligands have been effectively used in cross-coupling reactions. The chelation of the ligand to the palladium center can influence the rates of oxidative addition and reductive elimination, key steps in catalytic cycles like those of Suzuki, Heck, and Buchwald-Hartwig reactions. The aniline (B41778) nitrogen can coordinate to the metal, while the amide oxygen can stabilize the complex, potentially leading to more efficient and selective catalysts.

Similarly, copper(II) complexes with related aminobenzamide ligands have been synthesized and structurally characterized, demonstrating the feasibility of coordinating this type of ligand to transition metals. mdpi.com These complexes could find applications in copper-catalyzed reactions such as Ullmann couplings, click chemistry, and various oxidation reactions.

Table 1: Potential Transition Metal-Catalyzed Reactions Using this compound Derivatives as Ligands

| Reaction Type | Potential Metal Catalyst | Role of the Ligand |

| Suzuki Coupling | Palladium(II) | Enhancing catalyst stability and turnover. |

| Heck Coupling | Palladium(II) | Modulating regioselectivity and efficiency. |

| Buchwald-Hartwig Amination | Palladium(II), Copper(I) | Stabilizing the active catalytic species. |

| Ullmann Condensation | Copper(I) | Promoting oxidative addition. |

| C-H Functionalization | Palladium(II), Rhodium(III), Iridium(III) | Directing group and chiral auxiliary. |

The development of chiral derivatives of this compound opens the door to its application in asymmetric catalysis. Chirality can be introduced, for example, by using a chiral amine to synthesize the amide or by attaching a chiral substituent to the phenyl ring. Such chiral ligands are crucial for the enantioselective synthesis of complex organic molecules.

A particularly promising area is asymmetric C-H functionalization. snnu.edu.cn In these reactions, a directing group on the substrate coordinates to the metal catalyst, positioning it for the selective activation of a specific C-H bond. The amide group in this compound could serve as an effective directing group. When a chiral version of this ligand is used, it can create a chiral environment around the metal center, enabling the enantioselective formation of new bonds. researchgate.net

For example, palladium-catalyzed enantioselective C-H arylation has been achieved using chiral amino acid-derived ligands, which share the N,O-bidentate motif with the compound of interest. mdpi.com These reactions demonstrate that the coordination of a chiral ligand can effectively control the stereochemical outcome of the C-H activation step. nih.gov It is conceivable that chiral derivatives of this compound could similarly be employed to induce enantioselectivity in a variety of C-H functionalization reactions, including arylations, alkylations, and aminations. nih.gov

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The bifunctional nature of this compound, possessing both a Lewis basic amine and a potentially hydrogen-bond-donating amide (after tautomerization or in its protonated form), suggests its potential as an organocatalyst.

Derivatives of this compound could be designed to act as bifunctional acid-base catalysts. For instance, the introduction of a thiourea (B124793) or squaramide moiety at the aniline nitrogen would create a potent hydrogen-bond donor, which, in concert with the Lewis basic amide, could activate both the electrophile and the nucleophile in a reaction. Such cooperative catalysis is a hallmark of efficient organocatalysis. mdpi.commdpi.com

Potential applications in organocatalysis could include Michael additions, aldol (B89426) reactions, and Mannich reactions, where the catalyst could organize the reactants through a network of hydrogen bonds and Lewis acid-base interactions to promote the reaction and control its stereoselectivity. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for the rational design of more efficient catalysts. For hypothetical catalytic systems involving this compound, mechanistic studies would focus on several key aspects. Spectroscopic techniques such as NMR and X-ray crystallography could be used to characterize the structure of the metal-ligand complexes and any intermediates in the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the energies of different intermediates and transition states, helping to elucidate the reaction pathway and the origin of selectivity. Such studies have been instrumental in understanding the mechanisms of similar catalytic systems.

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a key goal in green chemistry, as it can significantly reduce waste and the cost of chemical processes. Immobilizing catalysts based on this compound onto solid supports is a promising strategy for achieving catalyst recyclability.

The ligand could be covalently attached to a polymer support, such as polystyrene or silica (B1680970) gel, through modification of the phenyl ring. The resulting supported catalyst could then be used in a flow reactor or easily separated from the reaction mixture by filtration at the end of the reaction.

Another approach could be the design of catalysts that are soluble in a specific solvent phase, allowing for their separation by liquid-liquid extraction. For example, attaching a long alkyl chain to the ligand could render the catalyst soluble in a nonpolar organic phase, while the products might be preferentially soluble in a more polar phase. Research into recyclable photocatalysts has demonstrated the viability of such approaches. researchgate.net

Despite a comprehensive search, no specific information is available in the public domain regarding the direct application of the chemical compound “this compound” in the fields of materials science and polymer chemistry as outlined. Searches for its use as a monomer for polymer synthesis, in functional polymer design, or in the synthesis of 2D materials like MOFs and COFs did not yield any relevant research findings or data.

The conducted searches focused on the following areas:

Applications in Materials Science and Polymer Chemistry: General searches for the compound's role in these fields.

Monomer for Polymer Synthesis: Specific inquiries into its use in polycondensation reactions to form polyimides and polyamides, and its role in introducing amine and amide functionalities into polymer backbones.

Functional Polymer Design: Targeted searches for its application in creating photoactive, electroactive, self-healing, and responsive polymers.

Role in the Synthesis of Two-Dimensional (2D) Materials: Investigations into its use as a component in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The absence of information across these specific areas suggests that “this compound” is either not utilized in these applications, or its use is not documented in readily accessible scientific literature. Therefore, the generation of a detailed article adhering to the requested structure and content is not possible based on the available information.

Applications in Materials Science and Polymer Chemistry

Polymer Properties Modulation via Structural Integration

There is no available scientific literature or research data on the integration of 2-(2-aminophenyl)-N,N-dimethylacetamide into polymer structures to modulate their properties. Therefore, no detailed research findings or data tables can be presented.

Supramolecular Chemistry

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The aminophenyl and dimethylacetamide moieties of the title compound can act as recognition sites.

The primary amine group is a potent hydrogen bond donor, while the carbonyl oxygen of the amide is a strong hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the formation of predictable supramolecular structures.

N-H...O Interactions : The most prominent hydrogen bond is expected to be between the amine protons (N-H) and the amide carbonyl oxygen (C=O). This interaction is a well-established motif in the crystal engineering of amide-containing compounds. Studies on related systems have shown that such interactions can lead to the formation of dimeric structures or extended one-dimensional chains.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Strong Hydrogen Bond | Amine (N-H) | Amide Carbonyl (C=O) | Dimer, Chain, Sheet |

| Weaker Hydrogen Bond | Amine (N-H) | Amine (N) | Chain, Network |

Weaker, non-conventional hydrogen bonds also play a crucial role in stabilizing three-dimensional structures.

C-H...O Interactions : The methyl groups of the dimethylamide and the aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen. These interactions are often numerous and collectively contribute significantly to the lattice energy in the solid state. Research on N,N-dimethylacetamide has highlighted the importance of C-H...O bonds in its liquid and solid-state structures. nih.gov

C-H...π Interactions : The aromatic phenyl ring is a π-system that can act as a weak hydrogen bond acceptor. Interactions between an aliphatic or aromatic C-H group and the face of the phenyl ring can help direct the packing of molecules. Such CH/π interactions are known to be significant in the conformational stabilization of aromatic amide derivatives. scielo.org.mx

Self-Assembly Processes and Directed Crystal Growth

Self-assembly is the spontaneous organization of molecules into ordered structures. For 2-(2-aminophenyl)-N,N-dimethylacetamide, the interplay of the strong N-H...O hydrogen bonds and weaker interactions would direct this process. The solvent used for crystallization would play a critical role, as solvent molecules can compete for hydrogen bonding sites and influence the final assembled structure. The controlled evaporation of different solvents could be a method to direct the growth of different crystalline polymorphs, each with unique packing and properties.

Formation of Supramolecular Architectures (e.g., Cages, Capsules)

While there is no specific evidence of this compound forming complex architectures like cages or capsules on its own, its functional groups make it a suitable building block (tecton) for constructing such systems. By co-crystallizing with complementary molecules that have multiple hydrogen bond donor or acceptor sites, it could potentially be incorporated into more complex, pre-designed supramolecular assemblies.

Intermolecular Interactions in Solution and Solid States

Solid State : In the solid state, the molecular arrangement will be a balance between maximizing strong hydrogen bonds and achieving efficient crystal packing. X-ray crystallography would be the definitive technique to elucidate these interactions, revealing bond distances and angles that confirm the presence and geometry of N-H...O, C-H...O, and C-H...π interactions. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids. nih.gov

Solution State : In solution, the intermolecular interactions are more dynamic. In polar, protic solvents, the solvent molecules will compete for hydrogen bonding with the amine and amide groups. In non-polar solvents, intermolecular self-association through hydrogen bonding is more likely to occur. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these solution-state interactions, as changes in chemical shifts can indicate the involvement of specific protons in hydrogen bonding.

| State | Dominant Interactions | Expected Structures | Characterization Techniques |

| Solid | N-H...O, C-H...O, C-H...π, van der Waals | Crystalline lattices, defined packing motifs | X-ray Diffraction, Hirshfeld Analysis |

| Solution | Dynamic Hydrogen Bonding, Solute-Solvent Interactions | Solvated monomers, transient dimers/oligomers | NMR Spectroscopy, IR Spectroscopy |

Advanced Analytical Methodologies for Characterization in Research

Advanced Chromatographic Separations (2D-LC, Supercritical Fluid Chromatography)

Two-dimensional liquid chromatography (2D-LC) and Supercritical Fluid Chromatography (SFC) are powerful separation techniques. 2D-LC enhances peak capacity and resolution for complex samples, while SFC is known for its fast, efficient, and green separations. A thorough search of scientific databases indicates that no studies have been published detailing the use of either 2D-LC or SFC for the separation and analysis of 2-(2-aminophenyl)-N,N-dimethylacetamide.

Electrochemical Analysis Techniques

Electrochemical methods are crucial for understanding the redox properties of a molecule.

Cyclic voltammetry is a primary technique for investigating the oxidation and reduction processes of a compound. There is no available research that reports on the cyclic voltammetric study of this compound to characterize its redox behavior.

Potentiometric and amperometric techniques could provide further insights into the electrochemical properties and potential sensing applications of a compound. However, no potentiometric or amperometric studies specifically focused on this compound have been documented in scientific literature.

Thermal Analysis Techniques

Thermal analysis is used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathways. No TGA data or analysis of the decomposition pathways for this compound has been published.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material, such as melting and glass transitions. There are no published DSC thermograms or studies on the phase transitions of this compound.

X-ray Diffraction (XRD) for Bulk Material Characterization

X-ray Diffraction is a powerful non-destructive technique used to analyze the structure of crystalline materials. By bombarding a sample with X-rays and observing the resulting diffraction pattern, scientists can deduce a wealth of information about the material's atomic and molecular arrangement. This includes identifying the crystal structure, determining lattice parameters, and assessing material purity and phase.

For the compound this compound, a comprehensive search for studies employing XRD for its characterization yielded no specific results. This lack of data prevents a detailed discussion of its crystallographic properties, such as its crystal system, space group, and unit cell dimensions. Consequently, research findings that would typically be presented in this section, including the interpretation of diffraction patterns to understand the compound's solid-state conformation and intermolecular interactions, are unavailable.

The absence of such fundamental data highlights a gap in the scientific understanding of this particular molecule's solid-state properties. Future research employing single-crystal or powder XRD would be invaluable in elucidating the three-dimensional structure of this compound, providing a foundation for further studies into its physical and chemical behavior.

Future Directions and Interdisciplinary Research Prospects

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advancement of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research by enabling rapid prediction of molecular properties and activities. mdpi.comnih.gov For a molecule like 2-(2-aminophenyl)-N,N-dimethylacetamide, which possesses functional groups common in bioactive compounds, AI/ML can serve as a powerful tool to unlock its potential without extensive, time-consuming laboratory synthesis and testing.

Future research can leverage AI to build predictive models for various properties of this compound and its hypothetical derivatives. By representing the molecule as a graph, hierarchical graph neural networks can extract features from its structure to predict quantum chemical properties. aaai.org Such models are trained on large datasets of known molecules to learn the complex relationships between structure and function. mdpi.com This data-driven approach can accelerate the initial stages of research by prioritizing molecules with the highest probability of desired characteristics.

Key areas where AI/ML could be applied include:

Bioactivity Prediction: Algorithms can screen this compound against virtual libraries of biological targets (e.g., proteins, enzymes) to predict potential interactions and identify possible therapeutic applications. researchgate.net

ADMET Profiling: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. nih.gov ML models can estimate properties like solubility, permeability, and potential toxicity, guiding the design of safer and more effective derivatives. nih.govresearchgate.net

De Novo Design: Generative AI models can design novel derivatives based on the this compound scaffold, optimized for specific target interactions or improved physicochemical properties.

The table below illustrates the types of properties of this compound that can be computationally predicted using emerging AI and ML models.

Table 1: AI-Predicted Properties of this compound

This interactive table showcases molecular properties that can be estimated using machine learning models, accelerating the initial research and development phases.

| Property Category | Specific Property | Potential Application |

| Physicochemical | Aqueous Solubility | Formulation, Drug Delivery |

| LogP (Lipophilicity) | Membrane Permeability | |

| pKa | pH-dependent behavior | |

| Pharmacokinetic (ADMET) | Blood-Brain Barrier Permeability | CNS Drug Potential |

| Cytochrome P450 Inhibition | Drug Metabolism, Interactions | |

| hERG Inhibition | Cardiotoxicity Risk | |

| Biological Activity | Target Binding Affinity | Efficacy, Mechanism of Action |

| Kinase Inhibitor Score | Anti-cancer, Anti-inflammatory | |

| GPCR Ligand Score | Neurological, Metabolic Targets | |

| Synthetic Accessibility | Synthetic Complexity Score | Feasibility of Chemical Synthesis |

Exploration of Novel Application Domains in Emerging Technologies

The unique combination of a primary aromatic amine and a tertiary amide in this compound makes it a versatile building block for novel materials and functional molecules. Its future applications could extend beyond traditional uses into emerging technological domains.

Medicinal Chemistry: The acetamide (B32628) functional group is present in a wide range of biologically active compounds. nih.govnih.gov The 2-(2-aminophenyl) moiety provides a reactive handle for synthesizing more complex heterocyclic structures, which are scaffolds for many pharmaceuticals. Future research could explore derivatives of this compound as potential antidepressant, anti-inflammatory, or antimicrobial agents. nih.gov

Materials Science and Polymer Chemistry: Aromatic amines are key precursors for high-performance polymers like polyimides and polyamides, known for their thermal stability and mechanical strength. The this compound molecule could be explored as a novel monomer or an additive. Its incorporation into a polymer backbone could introduce specific functionalities, such as improved solubility in organic solvents or enhanced adhesion properties, due to the polar N,N-dimethylacetamide side chain.

Organic Electronics: Aniline (B41778) derivatives are foundational to the field of conducting polymers and organic semiconductors. The amino group can be readily oxidized to form radical cations, enabling charge transport. Future work could investigate the electropolymerization of this compound or its use as a precursor for organic light-emitting diode (OLED) materials, where tuning the electronic properties of molecules is essential.

The table below outlines potential, yet-to-be-explored research domains for this compound.

Table 2: Potential Research Domains for this compound

This interactive table highlights prospective areas where the unique structural features of the compound could be leveraged for technological innovation.

| Domain | Potential Role of the Compound | Rationale | Key Functional Groups |

| Medicinal Chemistry | Synthetic Intermediate / Scaffold | Precursor for heterocyclic drugs; acetamide is a common pharmacophore. | Aromatic Amine, Acetamide |

| Polymer Science | Monomer / Polymer Modifier | Synthesis of specialty polyamides or polyimides with enhanced solubility. | Aromatic Amine |

| Organic Electronics | Precursor for Conductive Materials | Aniline derivatives can be electropolymerized; potential for hole-transport materials. | Aromatic Amine |

| Agrochemicals | Synthesis Building Block | Amide and aniline structures are common in pesticides and herbicides. | Aromatic Amine, Acetamide |

Sustainable and Environmentally Benign Chemical Transformations

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The future development and application of this compound and its derivatives should align with these principles.

Research into the synthesis of this compound could focus on moving away from traditional methods that may involve harsh reagents or solvents. For example, the synthesis of acetamide can be achieved by reacting acetic acid and urea, offering a potentially greener route than methods requiring coupling agents.

Future directions for sustainable transformations involving this compound include:

Catalytic Amidation: Developing novel catalytic systems (e.g., based on earth-abundant metals) for the synthesis of the amide bond, replacing stoichiometric activating agents that generate significant waste.

Green Solvents: Exploring the use of bio-based or recyclable solvents for the synthesis and modification of the compound, reducing reliance on volatile and often toxic organic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). nih.govmdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers improved safety, better process control, higher yields, and easier scalability, contributing to a more sustainable manufacturing process.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. For instance, exploring direct C-H amination techniques to form derivatives would be a highly atom-economical approach.